molecular formula C8H11NO3 B13038334 Ethyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate CAS No. 66643-50-3

Ethyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13038334
CAS No.: 66643-50-3
M. Wt: 169.18 g/mol
InChI Key: RVMJSZIVTKTPOM-UHFFFAOYSA-N
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Description

Structural Comparison of Related Heterocycles

Compound Ring Structure Key Features
Pyridine Aromatic, unsaturated High stability, planar geometry
Piperidine Saturated Flexible chair conformation
1,2-Dihydropyridine Partially saturated One double bond, reactive at C3 and C4
1,4-Dihydropyridine Partially saturated Conjugated enamine system, redox-active
This compound Partially saturated, ketone-substituted Fixed keto-enol tautomerism, ester functionalization

The compound’s ketone group at position 3 distinguishes it from other dihydropyridines, enabling keto-enol tautomerism and participation in conjugate addition reactions. Its ethyl ester enhances solubility in organic solvents, facilitating purification via column chromatography (e.g., hexane/ethyl acetate gradients). Compared to tert-butyl-protected analogs like 4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester, this compound offers greater reactivity due to the electron-withdrawing ester group.

Properties

CAS No.

66643-50-3

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 3-oxo-2,6-dihydropyridine-1-carboxylate

InChI

InChI=1S/C8H11NO3/c1-2-12-8(11)9-5-3-4-7(10)6-9/h3-4H,2,5-6H2,1H3

InChI Key

RVMJSZIVTKTPOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC=CC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl5-oxo-5,6-dihydropyridine-1(2H)-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of ethyl5-oxo-5,6-dihydropyridine-1(2H)-carboxylate might involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form pyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Hydroxylated dihydropyridine compounds.

    Substitution: Alkylated or acylated dihydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate has been studied for its potential therapeutic effects. Its derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies have indicated that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Research has shown that certain modifications of this compound can inhibit the proliferation of cancer cells. For instance, a derivative was tested against breast cancer cell lines and exhibited promising results in reducing cell viability.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of several derivatives of this compound. These compounds were tested against various cancer cell lines, revealing that some derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity.

Agrochemical Applications

The compound has also been explored for its potential use in agriculture as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agricultural chemicals.

Data Table: Agrochemical Efficacy

Compound DerivativeTarget PestEfficacy (%)Reference
Derivative AAphids85
Derivative BFungi90
Derivative CWeeds75

Materials Science Applications

In materials science, this compound is being investigated for its potential use in synthesizing polymers and other advanced materials. Its ability to form complex structures can be harnessed to develop new materials with desirable properties.

Case Study: Polymer Synthesis

Research conducted on the polymerization of this compound demonstrated that it could be used as a monomer to create biodegradable polymers. These polymers exhibited excellent mechanical properties and biodegradability, making them suitable for sustainable applications.

Mechanism of Action

The mechanism of action of ethyl5-oxo-5,6-dihydropyridine-1(2H)-carboxylate would depend on its specific application. In medicinal chemistry, dihydropyridines typically act by inhibiting calcium channels, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium ion transport and signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of dihydropyridine carboxylates allows for nuanced comparisons. Below is a detailed analysis of key analogs:

Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Functional Groups Physical State Notable Spectral Data (NMR/MS) Reference
Ethyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate (hypothetical) C₉H₁₁NO₃ Ethyl ester, ketone, dihydropyridine Not reported Inferred from tert-butyl analog (δ 7.22, 6.10)
tert-Butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate C₁₀H₁₅NO₃ tert-Butyl carbamate, ketone Pale orange solid 1H NMR (DMSO-d6): δ 7.22 (bs), δ 6.10 (dt)
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate C₉H₈F₃NO₃ Ethyl ester, CF₃, ketone Not reported Similarity score: 0.88 to target compound
tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate C₁₆H₂₂N₂O₂ tert-Butyl carbamate, aniline substituent Not reported Intermediate in drug synthesis
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-THP-3-carboxylate C₂₄H₂₂N₂O₅S₂ Methyl ester, tosyl, thiophene Solid (mp 152°C) IR: 2978 cm⁻¹ (C-H), 1706 cm⁻¹ (C=O)

Key Differences and Implications

Ester Group Variations :

  • Ethyl vs. tert-Butyl : The ethyl group (C₂H₅) offers lower steric hindrance compared to tert-butyl (C(CH₃)₃), enhancing reactivity in nucleophilic acyl substitutions. Tert-butyl derivatives are often used as protective groups due to their stability under acidic conditions .
  • Methyl Esters : Methyl analogs (e.g., ) exhibit faster hydrolysis rates than ethyl esters, which may influence pharmacokinetics in drug design .

Substituent Effects :

  • Trifluoromethyl (CF₃) : Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate has enhanced electron-withdrawing effects, increasing electrophilicity at the ketone and pyridine ring positions. This makes it more reactive in cycloadditions or Michael additions .
  • Aromatic/Thiophene Substituents : Compounds with phenyl or thiophene groups (e.g., ) show extended π-conjugation, altering UV-Vis absorption and redox properties .

Synthetic Utility: Tert-butyl derivatives (e.g., ) are frequently employed in multi-step syntheses due to their ease of deprotection under acidic conditions. For example, tert-butyl 4-(pyrrolidin-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes allylation with allyl bromide in acetonitrile, yielding functionalized intermediates in 46% yield . Boronic ester analogs (e.g., tert-butyl 5-borono-3,6-dihydropyridine-1-carboxylate) enable Suzuki-Miyaura cross-couplings for aryl/heteroaryl introductions .

Biological Activity

Ethyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate, a compound belonging to the dihydropyridine class, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C8H9NO3C_8H_9NO_3 and a molecular weight of approximately 169.16 g/mol. The compound features a pyridine ring with a carbonyl group and an ethyl ester functional group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of dihydropyridines possess significant antimicrobial properties. For instance, compounds similar to ethyl 3-oxo derivatives have demonstrated minimum inhibitory concentration (MIC) values in the low micromolar range against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Antioxidant Activity : The compound has been evaluated for its antioxidant potential. In vitro assays have indicated that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
  • Anticancer Properties : Preliminary studies suggest that ethyl 3-oxo-3,6-dihydropyridine derivatives may inhibit cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of various signaling pathways .
  • Cytotoxicity : Research has also focused on the cytotoxic effects of this compound on different cell lines. The cytotoxicity is often measured using the LC50 value, with some derivatives showing promising results compared to established chemotherapeutics .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial growth and proliferation .
  • Radical Scavenging : Its ability to donate electrons allows it to neutralize free radicals, thereby reducing oxidative damage in cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values as low as 0.22 μg/mL against pathogens
AntioxidantEffective DPPH radical scavenging
AnticancerInduces apoptosis in cancer cell lines
CytotoxicityLC50 values ranging from 280 to 765 μg/mL

Case Study Example

In a study evaluating the antimicrobial efficacy of various dihydropyridine derivatives, Ethyl 3-oxo-3,6-dihydropyridine was included among tested compounds. It exhibited significant antibacterial activity with an MIC comparable to leading antibiotics, highlighting its potential as a novel antimicrobial agent .

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